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Compound of Interest

Compound Name:
4-Benzyloxy-3-fluorophenylboronic

acid

Cat. No.: B145064 Get Quote

CAS Number: 133057-83-7

This technical guide provides comprehensive information on 4-Benzyloxy-3-
fluorophenylboronic acid, a key building block in synthetic and medicinal chemistry. It is

intended for researchers, scientists, and professionals involved in drug development and

materials science. This document outlines the compound's properties, representative

experimental protocols for its synthesis and application, and its role in the development of

targeted therapeutics.

Compound Data and Properties
4-Benzyloxy-3-fluorophenylboronic acid is a substituted arylboronic acid widely utilized in

palladium-catalyzed cross-coupling reactions. Its structural features, including the fluorine atom

and the benzyloxy group, impart unique reactivity and make it a valuable intermediate in the

synthesis of complex organic molecules.[1]

Table 1: Physicochemical Properties of 4-Benzyloxy-3-fluorophenylboronic Acid
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Property Value Reference(s)

CAS Number 133057-83-7 [2]

Molecular Formula C₁₃H₁₂BFO₃ [2]

Molecular Weight 246.04 g/mol [2]

Appearance
White to off-white or yellow

solid/crystalline powder
[1]

Purity Typically ≥98% [1]

Storage Temperature
Room temperature or -20°C,

under inert atmosphere
[2]

Synonyms

(3-Fluoro-4-

(phenylmethoxy)phenyl)boroni

c acid, 4-(Benzyloxy)-3-

fluorobenzeneboronic acid

Table 2: Safety Information

Category Information

Signal Word Warning

Hazard Statements

H302 (Harmful if swallowed), H315 (Causes

skin irritation), H319 (Causes serious eye

irritation), H335 (May cause respiratory irritation)

GHS Pictograms GHS07

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) for this specific compound is not

readily available in the public domain but would be expected to conform to the depicted

structure. Researchers should obtain a Certificate of Analysis from their supplier for precise

data.

Role in Synthetic Chemistry and Drug Discovery
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Arylboronic acids are foundational reagents in modern organic synthesis, primarily due to their

utility in the Suzuki-Miyaura cross-coupling reaction for forming carbon-carbon bonds.[3][4] The

strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal

chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

4-Benzyloxy-3-fluorophenylboronic acid serves as a versatile building block for introducing

a fluorinated, oxygenated phenyl motif into target molecules. This is particularly relevant in the

field of kinase inhibitor discovery, where specific substitutions on aryl rings are crucial for

achieving potency and selectivity.[5] Kinases are key regulators of cell signaling, and their

dysregulation is a hallmark of diseases like cancer, making them important drug targets.[5]

Below is a diagram illustrating the logical workflow of utilizing this boronic acid in a drug

discovery context to synthesize a potential kinase inhibitor.
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Workflow for Kinase Inhibitor Synthesis.
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The following sections provide detailed, representative methodologies for the synthesis of 4-
Benzyloxy-3-fluorophenylboronic acid and its application in a Suzuki-Miyaura coupling

reaction. These protocols are based on established procedures for analogous compounds.[6]

[7]

Representative Synthesis of 4-Benzyloxy-3-
fluorophenylboronic Acid
The synthesis of arylboronic acids is commonly achieved via the reaction of an organometallic

reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. This

protocol outlines a plausible route starting from 4-bromo-2-fluorobenzyl ether.

Workflow Diagram for Synthesis
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Temperature: -78°C to 0°C

Borylation
(Add Trimethyl Borate)
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Warm to room temperature

4-Benzyloxy-3-fluorophenylboronic Acid
(Product)
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General Synthesis Workflow.

Materials:

4-Bromo-2-fluorobenzyl ether

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

Trimethyl borate
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Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Preparation of Organometallic Reagent: Dissolve 4-bromo-2-fluorobenzyl ether (1.0 eq) in

anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to

-78°C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below

-70°C. Stir for 1 hour to ensure complete formation of the organolithium reagent.

Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise, ensuring the internal

temperature does not rise significantly.

Hydrolysis: After stirring for 2-3 hours at low temperature, allow the reaction to slowly warm

to 0°C. Quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ~2).

Work-up and Isolation: Allow the mixture to warm to room temperature and stir for an

additional hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate

(3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure. The resulting crude solid can be purified by

recrystallization or silica gel chromatography to yield the final product.

Application in a Representative Suzuki-Miyaura Cross-
Coupling Reaction
This protocol describes a general procedure for coupling 4-Benzyloxy-3-fluorophenylboronic
acid with a generic heterocyclic chloride, a common step in synthesizing kinase inhibitors.[5]

Materials:
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4-Benzyloxy-3-fluorophenylboronic acid (1.2 eq)

Heterocyclic chloride (e.g., 2-chloro-4-aminopyrimidine) (1.0 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

Reaction Setup: To a reaction vessel, add the heterocyclic chloride (1.0 eq), 4-Benzyloxy-3-
fluorophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

Solvent Addition and Degassing: Add the solvent system (e.g., a 4:1 mixture of dioxane and

water). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress

by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the

organic layer with water and brine.

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain

the desired biaryl product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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